molecular formula C10H15ClN2O2S B13637021 1-((1-Isopropyl-1H-imidazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride

1-((1-Isopropyl-1H-imidazol-2-yl)methyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B13637021
M. Wt: 262.76 g/mol
InChI Key: XNIXFHIDIFWRMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride is a compound that features a cyclopropane ring, an imidazole moiety, and a sulfonyl chloride group. The presence of these functional groups makes it a versatile compound in organic synthesis and medicinal chemistry. The imidazole ring is known for its biological activity and is a common motif in many pharmaceuticals .

Preparation Methods

The synthesis of 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride typically involves multiple steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride undergoes various chemical reactions:

Common reagents used in these reactions include thionyl chloride, diiodomethane, and various nucleophiles like amines and alcohols. Major products formed from these reactions include sulfonamides, sulfonate esters, and more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The sulfonyl chloride group reacts with amino groups on proteins, leading to enzyme inhibition or modification of protein function . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its molecular targets .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and sulfonyl chlorides:

The unique combination of functional groups in 1-{[1-(propan-2-yl)-1H-imidazol-2-yl]methyl}cyclopropane-1-sulfonyl chloride makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

1-[(1-propan-2-ylimidazol-2-yl)methyl]cyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C10H15ClN2O2S/c1-8(2)13-6-5-12-9(13)7-10(3-4-10)16(11,14)15/h5-6,8H,3-4,7H2,1-2H3

InChI Key

XNIXFHIDIFWRMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CN=C1CC2(CC2)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.